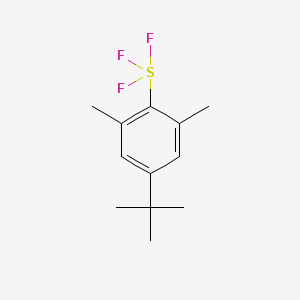

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTQPEYVMHATOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657802 | |

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947725-04-4 | |

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Superior Deoxofluorinating Agent: A Technical Guide to 4-tert-butyl-2,6-dimethylphenylsulfur Trifluoride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the strategic introduction of fluorine atoms into organic molecules is a paramount tool for modulating physicochemical and biological properties.[1][2] For decades, reagents like diethylaminosulfur trifluoride (DAST) have been mainstays for deoxofluorination, the conversion of hydroxyl and carbonyl groups to their fluorinated counterparts. However, the inherent thermal instability and vigorous reactivity of DAST and its analogues have posed significant safety and handling challenges. This guide provides an in-depth exploration of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a remarkably stable and versatile deoxofluorinating agent that represents a significant advancement in the field.[1][3][4]

A New Benchmark in Stability and Performance

This compound, also known by the trade name Fluolead®, is a white to off-white crystalline solid that has emerged as a superior alternative to traditional deoxofluorinating agents.[5] Its enhanced thermal stability and unusual resistance to aqueous hydrolysis are its defining features, directly addressing the primary drawbacks of reagents like DAST.[1][2] These properties stem from the unique substitution pattern on the phenyl ring.

The presence of two methyl groups at the ortho positions (2 and 6) and a bulky tert-butyl group at the para position (4) provides steric shielding to the reactive sulfur trifluoride moiety.[1] This steric hindrance, coupled with the electron-donating nature of the alkyl substituents, contributes to the compound's remarkable stability and selectivity in fluorination reactions.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 947725-04-4 |

| Molecular Formula | C₁₂H₁₇F₃S |

| Molecular Weight | 250.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 60-67 °C |

| Boiling Point | 92-93 °C at 0.5 mmHg (with decomposition) |

| Solubility | Soluble in non-polar organic solvents |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a multi-step process that begins with the formation of the corresponding diaryl disulfide.

Synthetic Protocol

Step 1: Synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl) Disulfide

A robust method for the synthesis of the precursor disulfide involves the reaction of 1-tert-butyl-3,5-dimethylbenzene with sulfur monochloride (S₂Cl₂) in the presence of a catalytic amount of zinc chloride (ZnCl₂) in acetic acid.[1]

Experimental Protocol:

-

To a solution of 1-tert-butyl-3,5-dimethylbenzene in acetic acid, add a catalytic amount of anhydrous ZnCl₂.

-

Slowly add an equimolar amount of sulfur monochloride (S₂Cl₂) to the reaction mixture at room temperature.

-

Stir the reaction for approximately 4 hours.

-

Upon completion, the product, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, can be isolated and purified by standard techniques, yielding a solid product.[1]

Step 2: Synthesis of this compound

The final product is synthesized by the oxidative fluorination of the diaryl disulfide.[5]

Experimental Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile.

-

To the solvent, add spray-dried potassium fluoride and bis(4-tert-butyl-2,6-dimethylphenyl) disulfide.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Slowly add bromine dropwise to the cooled mixture.

-

Continue stirring at 0 °C for 2 hours after the addition of bromine is complete.

-

Remove the solvent and excess bromine under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield this compound as a light white solid.[5]

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum displays characteristic signals for the tert-butyl and methyl protons, as well as the aromatic protons. A representative ¹H-NMR spectrum is available.[6]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. In deuterated acetonitrile (CD₃CN), the spectrum shows two broad peaks. However, upon the addition of a small amount of anhydrous diethyl ether, these peaks sharpen into a doublet and a triplet, with a 2:1 intensity ratio.[1] This splitting pattern is indicative of a trigonal-bipyramidal geometry around the sulfur atom, with two axial fluorine atoms and one equatorial fluorine atom.[1] The observed chemical shifts in d-acetonitrile are approximately δ 50.9 (t, J=62.7 Hz, 2F) and -58.4 (d, J=62.7 Hz, 1F).[5]

Chemical Reactivity and Deoxofluorination Capabilities

This compound is a versatile deoxofluorinating agent capable of converting a wide range of functional groups.[1][2][4]

Scope of Deoxofluorination Reactions

This reagent effectively fluorinates:

-

Alcohols to alkyl fluorides.[1]

-

Aldehydes and enolizable ketones to the corresponding fluorinated products.[1][2]

-

Non-enolizable carbonyls to gem-difluoro compounds (CF₂).[1][2]

-

Thiocarbonyl groups (C=S) to gem-difluoro groups (CF₂).[1][2]

The following table summarizes the reactivity of this compound with various substrates, highlighting its broad applicability and high efficiency.

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzyl fluoride | 88 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene fluoride | 95 |

| Acetophenone | 1-Fluoro-1-phenylethane | 85 |

| Benzoic acid | Benzotrifluoride | 92 |

(Yields are representative and may vary based on specific reaction conditions)[1]

Mechanism of Deoxofluorination

The high yields and clean reactions observed with this compound are attributed to its unique reaction mechanism. The bulky tert-butyl and ortho-methyl groups play a crucial role in directing the reaction towards the desired fluorination pathway and suppressing side reactions, such as polymerization, which can be problematic with less substituted aryl sulfur trifluorides.[1]

The proposed mechanism involves the activation of the substrate's oxygen atom by the sulfur trifluoride moiety, followed by nucleophilic attack of a fluoride ion. The steric bulk on the aryl ring prevents unwanted participation of the phenyl ring in the reaction, leading to a cleaner reaction profile.[1]

Caption: Generalized deoxofluorination mechanism.

Enhanced Stability Profile

A key advantage of this compound is its superior stability compared to traditional deoxofluorinating agents.

Thermal Stability

Differential scanning calorimetry (DSC) has shown that this compound has a decomposition temperature of approximately 232 °C.[1] This is significantly higher than that of DAST, which decomposes rapidly around 140 °C with a much larger heat evolution (1700 J/g for DAST vs. a lower value for Fluolead®).[1][4] This high thermal stability allows for safer handling and broader applicability in various processes, including at industrial scale.[5]

Hydrolytic Stability

Another remarkable feature is its unusual resistance to hydrolysis. Arylsulfur trifluorides typically react with water. However, the hydrophobic tert-butyl group and the steric shielding from the two methyl groups on this compound significantly hinder its reaction with water, making it surprisingly stable on contact with aqueous media.[1][3]

Safety and Handling

While this compound is significantly more stable than DAST, it is still a reactive chemical that requires careful handling.

-

Toxicity: It is toxic if swallowed and causes severe skin burns and eye damage.[7]

-

Reactivity with Water: It reacts violently with water.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon).

Conclusion

This compound represents a significant advancement in deoxofluorination chemistry. Its unique combination of high thermal stability, unusual resistance to hydrolysis, and broad substrate scope, coupled with high reaction yields, makes it an invaluable tool for researchers and scientists in drug discovery and development.[1][2][4] Its superior safety and handling profile compared to traditional reagents like DAST positions it as the deoxofluorinating agent of choice for a wide range of applications.

References

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199–18205. [Link]

-

PubMed. (2010). Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well. DeepDyve. [Link]

-

ResearchGate. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. [Link]

-

Sladojevich, F., & Togni, A. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications. [Link]

-

Semantic Scholar. (2010). Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. [Link]

-

AOSynthesis. This compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information S1. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information S1. [Link]

-

National Center for Biotechnology Information. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 947725-04-4 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 947725-04-4 | this compound, 90% | Fluolead™ [aspirasci.com]

Whitepaper: Enhancing Fluorophore Longevity: The Strategic Role of tert-Butyl and Dimethyl Moieties in Mitigating Degradation Pathways

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The utility of fluorescent probes in modern biological and chemical sciences is intrinsically linked to their stability. Photobleaching and chemical degradation remain significant hurdles, limiting the quantitative power and longitudinal scope of fluorescence-based assays. This technical guide provides an in-depth analysis of the chemical strategies employed to fortify fluorescent scaffolds, focusing specifically on the roles of tert-butyl and dimethyl groups. We will explore the underlying mechanisms, including steric hindrance and electronic modulation, that contribute to enhanced photophysical robustness. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical validation of probe stability, empowering researchers to make informed decisions in probe selection and development.

Part 1: The Foundation of Stability - Why Bulky Alkyl Groups Matter

Fluorescent molecules, or fluorophores, derive their utility from their ability to absorb and emit light. However, the very electronic excited states that produce fluorescence also render them susceptible to degradation. The two primary pathways of stability loss are:

-

Photodegradation (Photobleaching): Irreversible photochemical destruction of the fluorophore upon repeated excitation, often involving reactions with molecular oxygen.

-

Chemical Degradation: Decomposition due to reactions with other chemical species in the medium, such as reactive oxygen species (ROS) or pH fluctuations.

The incorporation of sterically bulky and electronically passive groups, such as tert-butyl and dimethyl moieties, into a fluorophore's backbone is a cornerstone of modern probe design aimed at mitigating these degradation pathways.

The "Steric Shield": A Physical Barrier to Degradation

The most significant contribution of tert-butyl and dimethyl groups is steric hindrance. The three-dimensional bulk of these groups acts as a physical shield, protecting the vulnerable π-conjugated system of the fluorophore from destructive intermolecular interactions.

-

Preventing Quencher Collision: Many quenching molecules, including molecular oxygen (a triplet-state quencher), must come into close proximity with the fluorophore to facilitate energy transfer or reaction. Bulky groups create a "keep-out" zone that sterically inhibits these close encounters, thereby preserving the fluorescent state.

-

Inhibiting Aggregation-Caused Quenching (ACQ): Many planar aromatic fluorophores are prone to π-π stacking in aqueous environments. This self-aggregation often leads to fluorescence quenching. The presence of bulky, non-planar groups disrupts the planarity required for efficient stacking, forcing the molecules to remain in their monomeric, fluorescent state. Research on BODIPY dyes, for instance, has shown that introducing bulky groups can effectively suppress the formation of non-emissive H-aggregates.

Caption: Workflow for t₁/₂ determination.

Protocol: Chemical Stability Assay against Hypochlorite

This protocol assesses the fluorophore's resilience to chemical degradation by a common oxidizing agent.

Rationale: Reactive oxygen species are a primary source of chemical degradation. Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a potent oxidizing agent that serves as an excellent model for assessing a fluorophore's susceptibility to oxidative damage. A fluorophore that maintains its signal in the presence of NaOCl is likely to be more robust in biologically oxidizing environments.

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 µM stock solution of the fluorophore in PBS (pH 7.4).

-

Prepare a fresh 1 mM working solution of sodium hypochlorite (NaOCl) in PBS from a commercial stock. Caution: NaOCl is corrosive.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the 10 µM fluorophore stock solution to multiple wells.

-

Measure the initial fluorescence (Finitial) using a plate reader set to the appropriate excitation/emission wavelengths.

-

To the sample wells, add 50 µL of the 1 mM NaOCl solution (final concentration: 5 µM fluorophore, 500 µM NaOCl).

-

To control wells, add 50 µL of PBS instead of NaOCl.

-

Incubate the plate at room temperature, protected from light, for 30 minutes.

-

-

Data Acquisition and Analysis:

-

After incubation, measure the final fluorescence (Ffinal) of all wells.

-

Calculate the percentage of signal remaining for both sample and control wells using the formula: % Signal Remaining = (Ffinal / Finitial) * 100

-

Compare the % Signal Remaining of the NaOCl-treated sample to the PBS-treated control. A smaller decrease in signal indicates higher chemical stability.

-

Part 4: Conclusion and Future Outlook

The strategic incorporation of tert-butyl and dimethyl groups is a proven and powerful method for enhancing the stability of fluorescent probes. Through steric shielding, these bulky moieties provide a robust physical defense against intermolecular destructive processes, including collisions with quenching agents and self-aggregation. This guide has detailed the mechanisms behind this stabilization and provided standardized, actionable protocols for researchers to quantify the photostability and chemical resistance of their own fluorophores.

As fluorescence microscopy techniques continue to push the boundaries of resolution and longitudinal imaging, the demand for exceptionally stable fluorophores will only intensify. A deep, mechanistic understanding of how molecular architecture dictates photophysical robustness is therefore essential. The principles and protocols outlined herein serve as a foundational resource for the rational design and validation of the next generation of high-performance fluorescent tools for the scientific community.

References

-

Solid-State Emissive BODIPY Dyes with Bulky Substituents As Spacers. Organic Letters.[Link]

-

Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants. Chemical Science.[Link]

-

Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time. Journal of Fluorescence.[Link]

-

Measuring Fluorescent Protein Photobleaching. FPbase.[Link]

-

Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. PLoS One.[Link]

-

Development of Photostable Fluorophores for Molecular Imaging. Current Opinion in Chemical Biology.[Link]

A Comprehensive Spectroscopic and Synthetic Guide to 4-tert-butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead™)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties, synthesis, and handling of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a highly stable and versatile deoxofluorinating agent.[1][2][3][4] Marketed as Fluolead™, this crystalline solid offers significant advantages over traditional reagents like DAST, including remarkable thermal stability and unexpected resistance to aqueous hydrolysis.[1][3] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and essential safety protocols to ensure its effective and safe utilization in the laboratory.

Introduction: A Superior Deoxofluorinating Agent

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and other desirable physicochemical properties.[1][4] Deoxofluorinating agents, which replace oxygen atoms with fluorine, are pivotal tools in this endeavor.[1] However, many traditional reagents suffer from thermal instability and high reactivity with water, posing significant handling challenges.

This compound ( 1k or Fluolead™) was developed to overcome these limitations.[1][3] Its unique structure, featuring bulky tert-butyl and dimethylphenyl substituents, confers exceptional thermal stability (decomposition temperature >300 °C) and a surprising resistance to hydrolysis, making it a safer, shelf-stable, and user-friendly alternative.[1] This reagent efficiently converts a wide range of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids, into their fluorinated counterparts.[1][3][4]

"C1"--"C2"--"C3"--"C4"--"C5"--"C6"--"C1"; "C1"--"S"; "C2"--"C_Me1"; "C6"--"C_Me2"; "C4"--"C_tBu"; "S"--"F1"; "S"--"F2"; "S"--"F3"; }

Figure 1: Molecular Structure of the title compound.

Synthesis Protocol

The synthesis of this compound is achieved through a robust two-step process starting from commercially available 1-tert-butyl-3,5-dimethylbenzene. The causality behind this choice is the direct and high-yield formation of the necessary disulfide precursor.

Experimental Workflow

start [label="1-tert-butyl-3,5-dimethylbenzene"]; reagent1 [label="S₂Cl₂\nZnCl₂ (cat.), Acetic Acid", shape=ellipse, style=filled, fillcolor="#FBBC05"]; step1 [label="Step 1: Disulfide Formation", style=filled, fillcolor="#E8F0FE"]; intermediate [label="Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide (2k)"]; reagent2 [label="AgF₂\nAnhydrous Hexane", shape=ellipse, style=filled, fillcolor="#FBBC05"]; step2 [label="Step 2: Oxidative Fluorination", style=filled, fillcolor="#E8F0FE"]; product [label="this compound (1k)", shape=box, style="rounded,filled", fillcolor="#CEEAD6"];

start -> step1; reagent1 -> step1; step1 -> intermediate [label="79% yield"]; intermediate -> step2; reagent2 -> step2; step2 -> product; }

Figure 2: Synthetic workflow for the target compound.

Step 1: Preparation of Bis(4-tert-butyl-2,6-dimethylphenyl) Disulfide (2k)

This procedure leverages the electrophilic substitution of an activated aromatic ring with sulfur monochloride to efficiently form the disulfide bond.[1]

-

To a solution of 1-tert-butyl-3,5-dimethylbenzene in acetic acid, add a catalytic amount of zinc chloride (ZnCl₂).

-

Slowly add one equivalent of sulfur monochloride (S₂Cl₂) to the mixture at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Upon completion, the product is isolated, yielding the diaryl disulfide 2k in approximately 79% yield.[1]

Step 2: Preparation of this compound (1k)

The disulfide is subsequently cleaved and fluorinated using a powerful oxidative fluorinating agent. Silver difluoride is chosen for its efficacy in this transformation.[5]

-

Caution! Silver difluoride is a powerful oxidizing agent and reacts vigorously. All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5] The apparatus should be thoroughly dried to prevent hydrolysis.[5]

-

Suspend the diaryl disulfide 2k in anhydrous hexane.

-

Add silver difluoride (AgF₂) to the suspension.

-

The reaction proceeds to yield the target phenylsulfur trifluoride 1k .

-

The product, a white to off-white crystalline solid, can be purified and stored. It is stable in air but should be stored under an inert atmosphere (e.g., Argon) for long-term use.[6]

Spectroscopic Characterization

The structural identity and purity of the compound are confirmed through a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for characterizing the structure of arylsulfur trifluorides. The solvent choice can significantly affect the spectra.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides clear signals for the aromatic and aliphatic protons. The data below was obtained in acetonitrile-d₃ (CD₃CN).[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 2H | Aromatic H (meta-protons) |

| ~2.5 | s | 6H | Methyl H (-CH₃) |

| ~1.3 | s | 9H | tert-Butyl H (-C(CH₃)₃) |

Table 1: ¹H NMR Data for this compound.[7]

-

Expertise & Experience: The simplicity of the spectrum—three singlets—is a direct consequence of the molecule's C₂ symmetry. The two aromatic protons are chemically equivalent, as are the two methyl groups and the three methyl groups of the tert-butyl substituent. The downfield shift of the aromatic protons is characteristic of their position on an electron-withdrawing group-substituted benzene ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the SF₃ group. For phenylsulfur trifluoride, the SF₃ group typically shows broad singlets at room temperature, which can resolve into a doublet and a triplet (2:1 ratio) upon cooling, consistent with a trigonal bipyramidal geometry where two fluorine atoms occupy axial positions and one occupies an equatorial position.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~45-55 | br s | 3F | -SF₃ |

Table 2: Representative ¹⁹F NMR Data for Arylsulfur Trifluorides.

-

Expertise & Experience: The broad singlet observed at room temperature is due to rapid pseudorotation (Berry pseudorotation) of the fluorine atoms around the sulfur center on the NMR timescale. This process exchanges the axial and equatorial fluorine atoms, averaging their distinct chemical shifts into a single broad signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. The vibrational frequency of a bond is dependent on the bond strength (force constant) and the reduced mass of the atoms involved.[8][9] Stronger bonds and lighter atoms result in higher frequency vibrations.[9]

| Frequency Range (cm⁻¹) | Bond | Vibration Type |

| 3100-3000 | C-H | Aromatic Stretch |

| 2960-2870 | C-H | Aliphatic Stretch |

| 1600-1450 | C=C | Aromatic Ring Stretch |

| ~860-700 | S-F | Stretch |

Table 3: Expected IR Absorption Frequencies.

-

Authoritative Grounding: The S-F bond stretches in sulfur fluorides like SF₆ are well-characterized.[10][11] While the exact frequency for the title compound is not detailed in the primary literature, it is expected to fall within the typical range for sulfur-fluorine single bonds. A commercial supplier confirms the IR spectrum conforms to the expected structure.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Under electron impact (EI) ionization, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation.

-

Molecular Ion (M⁺˙): The molecular weight of C₁₂H₁₇F₃S is 250.33 g/mol .[13] The molecular ion peak is expected at m/z = 250.

-

Fragmentation Pathways: The presence of the sulfur heteroatom can direct fragmentation.[14][15] Alpha-cleavage is a common pathway for organosulfur compounds.[14]

M [label="[C₁₂H₁₇F₃S]⁺˙\nm/z = 250\n(Molecular Ion)"]; F1 [label="[C₁₂H₁₇F₂S]⁺\nm/z = 231"]; F2 [label="[C₁₂H₁₇FS]⁺˙\nm/z = 212"]; tBu [label="[C₈H₈F₃S]⁺˙\nm/z = 193"]; Me [label="[C₁₁H₁₄F₃S]⁺˙\nm/z = 235"]; ArylS [label="[C₁₂H₁₇S]⁺\nm/z = 193"];

M -> F1 [label="- F•"]; F1 -> F2 [label="- F•"]; M -> tBu [label="- C₄H₉•"]; M -> Me [label="- CH₃•"]; M -> ArylS [label="- F₃•"]; }

Figure 3: Plausible MS fragmentation pathways.

-

Trustworthiness: This proposed fragmentation is based on established principles. The initial loss of a fluorine radical is common for fluorinated compounds. Cleavage of the bulky tert-butyl group (loss of C₄H₉•, 57 Da) to give a fragment at m/z 193 is also highly probable due to the formation of a stable tertiary carbocation radical. The fragmentation pattern serves as a "fingerprint" to confirm the compound's identity.[14][15]

Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended.[6]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and seek medical attention.[6]

-

Keep away from water, as it can react, although it is more resistant to hydrolysis than similar reagents.[1]

-

Store in a tightly sealed container, preferably under an inert atmosphere (Argon), in a cool, dry place.[6]

-

Conclusion

This compound represents a significant advancement in fluorination chemistry, offering a powerful combination of reactivity, stability, and safety. This guide provides the essential spectroscopic and synthetic information required for its confident application in research and development. The detailed analysis of its NMR, IR, and MS data, grounded in established chemical principles, provides a self-validating framework for its characterization. By adhering to the outlined synthesis and safety protocols, researchers can fully leverage the unique capabilities of this versatile reagent.

References

-

Pinto, D. J. P., et al. (2001). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

-

Umemoto, T., et al. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

-

Umemoto, T., et al. (2010). Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. PubMed. Available at: [Link]

-

ResearchGate. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Available at: [Link]

-

Sheppard, W. A. (1962). Phenylsulfur Trifluoride. Organic Syntheses. Available at: [Link]

-

Guo, S., et al. (2018). Red shift of the SF6 vibration spectrum induced by the electron absorption: An ab initio study. AIP Publishing. Available at: [Link]

-

McDowell, R. S., et al. (1984). Anharmonicity of the stretching vibrations in SF6. Chemical Physics Letters. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44184700, this compound. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry 1. Available at: [Link]

-

Aspira Chemical. This compound, 90% | Fluolead. Available at: [Link]

-

Stack Exchange. (2020). Why does bond vibration frequency depend on bond strength and atomic masses?. Chemistry Stack Exchange. Available at: [Link]

-

TMP Chem. (2017). 10.03 Fundamental Principles of IR: Bonds as Springs. YouTube. Available at: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 947725-04-4 | this compound, 90% | Fluolead™ [aspirasci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. physics.stackexchange.com [physics.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound, Thermo Scientific Chemicals 25 g [thermofisher.com]

- 13. This compound | C12H17F3S | CID 44184700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

The Ascendancy of Arylsulfur Trifluorides: A Technical Guide to Synthesis, Reactivity, and Application

Abstract

Arylsulfur trifluorides (ArSF₃) have emerged from relative obscurity to become powerful reagents in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Their unique reactivity profile, especially as deoxofluorinating agents, offers a valuable tool for the selective introduction of fluorine into complex molecules. This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and multifaceted reactivity of arylsulfur trifluorides. We will delve into the mechanistic underpinnings of their reactions, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this fascinating class of sulfur(VI) compounds.

Introduction: The Renaissance of Hypervalent Sulfur Fluorides

For decades, the landscape of sulfur-based fluorinating reagents was dominated by reagents like diethylaminosulfur trifluoride (DAST). However, concerns regarding their thermal instability and limited scope have driven the quest for more robust alternatives[1][2]. Arylsulfur(VI) fluorides, a broader class that includes arylsulfur trifluorides, have recently garnered immense attention for their diverse reactivity and potential as chemical biology probes[3].

Arylsulfur trifluorides (ArSF₃), specifically, represent a "level 3" fluorination state at a sulfur(VI) center and have proven to be highly versatile synthetic intermediates[3][4][5]. While early synthetic methods were often low-yielding and required harsh reagents, recent advancements have made these compounds much more accessible[6][7][8]. This guide will illuminate these modern synthetic strategies and provide a comprehensive understanding of the reactivity that makes ArSF₃ compounds so valuable.

Synthesis of Arylsulfur Trifluorides: From Classic Methods to Modern Innovations

The accessibility of arylsulfur trifluorides is paramount to their widespread adoption. Historically, their synthesis was challenging, often involving hazardous reagents like elemental fluorine or silver difluoride[4][9][10]. However, contemporary methods have significantly improved safety and efficiency.

Oxidative Fluorination of Diaryl Disulfides and Aryl Thiols

A significant breakthrough in the synthesis of ArSF₃ involves the oxidative fluorination of readily available diaryl disulfides or aryl thiols. This approach typically employs a combination of an oxidizing agent and a fluoride source.

An improved and widely adopted method utilizes bromine (Br₂) or chlorine (Cl₂) as the oxidant in the presence of potassium fluoride (KF)[7][11]. This process offers high yields and is applicable to a range of substrates. For instance, the commercially relevant deoxofluorinating agent, Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), is efficiently synthesized using this methodology[6][7][8].

Experimental Protocol: Synthesis of an Arylsulfur Trifluoride via Oxidative Fluorination

Objective: To synthesize an arylsulfur trifluoride from the corresponding diaryl disulfide.

Materials:

-

Diaryl disulfide (1.0 eq)

-

Potassium fluoride (KF, spray-dried, 8.0 eq)

-

Chlorine (Cl₂, 5.0 eq) or Bromine (Br₂, 5.0 eq)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the diaryl disulfide and spray-dried potassium fluoride.

-

Add anhydrous acetonitrile to create a slurry.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly bubble chlorine gas into the stirred suspension or add bromine dropwise. The reaction is exothermic and the color of the reaction mixture will change.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting material is consumed and the desired ArSF₃ product is formed.

-

Upon completion, filter the reaction mixture to remove insoluble salts.

-

The resulting solution containing the arylsulfur trifluoride can often be used directly for subsequent reactions (in situ generation) or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization if stable.

Self-Validation: The formation of the product can be unequivocally confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic singlet for the three equivalent fluorine atoms of the -SF₃ group.

A Unified Strategy from Aryl Halides

A more recent and versatile approach enables the synthesis of various arylsulfur(VI) fluorides, including ArSOF₃, from common aryl halides[4][5][12]. This divergent protocol involves the initial conversion of an aryl halide to an Ar-S-Phth compound, followed by a selective oxidative fluorination. The careful tuning of the oxidation conditions dictates the final product, allowing for the chemoselective installation of one, three, or four fluorine atoms at the sulfur(VI) center[4][5][12].

The synthesis of ArSOF₃ via this method employs trichloroisocyanuric acid (TCICA) as the oxidant and potassium fluoride (KF) as the fluoride source in the presence of trifluoroacetic acid (TFA)[4][12][13].

Caption: Unified synthesis of ArSOF₃ from aryl halides.

Structure, Stability, and Handling of Arylsulfur Trifluorides

Arylsulfur trifluorides possess a trigonal bipyramidal geometry around the sulfur atom, with the aryl group and a lone pair of electrons in the equatorial positions, and two fluorine atoms in the axial positions and one in an equatorial position. This structure is often fluxional in solution, as observed by NMR spectroscopy.

The stability of arylsulfur trifluorides is highly dependent on the steric and electronic nature of the aryl substituent. Generally, they are extremely sensitive to moisture and readily hydrolyze to the corresponding arylsulfinyl fluoride (ArS(O)F) and subsequently to the arylsulfonyl fluoride (ArSO₂F)[6][8].

However, the introduction of bulky substituents in the ortho positions of the aryl ring, as seen in the "Fluolead" reagent, can dramatically enhance thermal stability and resistance to hydrolysis[1][6][8][14]. This increased stability is attributed to the steric shielding of the electrophilic sulfur center.

Table 1: Influence of Aryl Substituents on the Reactivity of ArSF₃ in the Deoxofluorination of Benzyl Alcohol

| Entry | Arylsulfur Trifluoride (ArSF₃) | Yield of Benzyl Fluoride (%) | Reference |

| 1 | Phenylsulfur trifluoride | 25 | [1][14] |

| 2 | 4-Methylphenylsulfur trifluoride | 19 | [1][14] |

| 3 | 2,6-Dimethylphenylsulfur trifluoride | 40 | [1][14] |

| 4 | 2,4,6-Trimethylphenylsulfur trifluoride | 38 | [1][14] |

| 5 | This compound (Fluolead) | 88 | [1][14] |

Data synthesized from literature reports.

Due to their moisture sensitivity, arylsulfur trifluorides should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

The Multifaceted Reactivity of Arylsulfur Trifluorides

The synthetic utility of arylsulfur trifluorides stems from their diverse reactivity, which is primarily centered around the electrophilicity of the sulfur atom.

Deoxofluorination of Alcohols, Aldehydes, and Ketones

The most prominent application of arylsulfur trifluorides is in deoxofluorination reactions, where they serve as effective reagents for the conversion of alcohols to alkyl fluorides, and aldehydes and ketones to gem-difluoroalkanes[7][9][14]. These reactions are particularly valuable in medicinal chemistry for the synthesis of fluorinated drug candidates, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity[9].

The mechanism of deoxofluorination is believed to proceed through an intermediate alkoxy- or hydroxysulfur difluoride, which then undergoes intramolecular fluoride transfer. The steric bulk on the aryl group of the ArSF₃ reagent can influence the reaction outcome and suppress side reactions[14].

Caption: Generalized mechanism for deoxofluorination.

Linchpins for the Synthesis of Other Sulfur(VI) Fluorides

The electrophilic nature of the sulfur atom in arylsulfur trifluorides makes them excellent precursors for the synthesis of other valuable sulfur(VI) fluoride compounds. For instance, they react smoothly with primary amines in the presence of a base to yield highly coveted aryl sulfonimidoyl fluorides (Ar-SO(NR)F)[4][5][12]. This transformation highlights the role of ArSOF₃ as a key intermediate in accessing a diverse range of sulfur(VI) functionalities.

Caption: Synthesis of sulfonimidoyl fluorides from ArSOF₃.

Applications in Drug Development and Beyond

The ability of arylsulfur trifluorides to efficiently perform deoxofluorination under mild conditions makes them particularly attractive for late-stage functionalization in drug discovery programs. The introduction of fluorine can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The development of stable and selective reagents like Fluolead™ has further expanded the applicability of this chemistry in complex molecular settings.

Beyond deoxofluorination, the broader family of arylsulfur(VI) fluorides, accessible from or related to ArSF₃, are finding applications in materials science and as connectors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry[3][15].

Conclusion and Future Outlook

Arylsulfur trifluorides have transitioned from chemical curiosities to indispensable tools for synthetic chemists. Modern synthetic methods have made these reagents more accessible and safer to handle, paving the way for their broader application. Their reactivity as potent deoxofluorinating agents and as versatile precursors to other sulfur(VI) fluorides ensures their continued importance in academic and industrial research, particularly in the development of new pharmaceuticals and agrochemicals. Future research will likely focus on the development of new chiral ArSF₃ reagents for asymmetric fluorination and the expansion of their reactivity profile to forge new classes of organosulfur compounds.

References

-

Wang, L., & Cornella, J. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar-SOF3 Compounds. Angewandte Chemie International Edition, 59(52), 23510-23515. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471. [Link]

-

Wang, L., & Cornella, J. (2020). Synthesis of Ar-SOF3 from aryl halides. Reaction conditions. ResearchGate. [Link]

-

Magre, M., Ni, S., & Cornella, J. (2022). (Hetero)aryl-SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 61(23), e202117633. [Link]

-

Umemoto, T., & Winter, R. W. (2011). Arylsulfur trifluorides: Improved method of synthesis and use as in situ deoxofluorination reagents. ResearchGate. [Link]

-

Wang, L., & Cornella, J. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar-SOF3 Compounds. PubMed. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well. Journal of the American Chemical Society. [Link]

-

Umemoto, T., & Winter, R. W. (2011). Synthesis of ArSF3 via oxidative fluorination by employing the Cl2/KF or TCICA/KF method. ResearchGate. [Link]

-

Wang, L., & Cornella, J. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar-SOF3 Compounds. ResearchGate. [Link]

-

Umemoto, T., & Winter, R. W. (2011). Fluolead (Ar-SF3) Deoxofluorination. ResearchGate. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199-18205. [Link]

-

Tredwell, M., & Gouverneur, V. (2012). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Wang, L., & Cornella, J. (2020). A) Various fluorinated arylsulfur(VI) compounds with different levels... ResearchGate. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2012). and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC - NIH. [Link]

-

Sheppard, W. A. (1962). ARYLSULFUR TRIFLUORIDES AND PENTAFLUORIDES. Journal of the American Chemical Society. [Link]

-

Sheppard, W. A. (1962). Alkyl- and Arylsulfur Trifluorides. Journal of the American Chemical Society. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2012). (PDF) Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. ResearchGate. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 57(62), 7645-7648. [Link]

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]

-

Bowden, R. D., & Green, M. (2003). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar‐SOF3 Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar-SOF3 Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

A Comprehensive Guide to Deoxofluorination of Alcohols with 4-tert-butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead®)

Introduction: A Paradigm Shift in Deoxofluorination

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The deoxofluorination of alcohols, the direct substitution of a hydroxyl group with fluorine, represents one of the most efficient methods for forging C-F bonds. Historically, this transformation has been dominated by reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). While effective, these reagents are beset by significant drawbacks, including thermal instability and high reactivity towards moisture, posing considerable handling and safety challenges.[1][2]

In a significant advancement, the development of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, commercially known as Fluolead®, has provided a robust and safer alternative.[3][4] This crystalline solid exhibits remarkable thermal stability and an unusual resistance to aqueous hydrolysis, making it a more user-friendly and reliable reagent for a wide range of deoxofluorination reactions.[3][4][5] This guide provides an in-depth exploration of the application of this compound for the deoxofluorination of alcohols, detailing its mechanistic underpinnings, substrate scope, and providing detailed protocols for its effective use.

The Reagent: Properties and Advantages

This compound is a white to off-white crystalline solid. Its enhanced stability is attributed to the sterically bulky 4-tert-butyl and 2,6-dimethyl groups on the phenyl ring, which protect the sulfur trifluoride moiety.

| Property | This compound (Fluolead®) | Diethylaminosulfur Trifluoride (DAST) |

| Physical Form | Crystalline solid | Fuming liquid |

| Thermal Stability | High (Decomposition > 230 °C) | Low (Decomposes > 90 °C, potentially explosive) |

| Moisture Sensitivity | Low; resistant to aqueous hydrolysis | High; reacts violently with water |

| Handling | Easier and safer to handle | Requires specialized handling and apparatus |

Mechanistic Insights: The Pathway to Fluorination

The deoxofluorination of alcohols with this compound generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway accounts for the observed inversion of stereochemistry at chiral centers.[3][5]

The key steps of the mechanism are as follows:

-

Activation of the Alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the reagent. This initial step forms an alkoxysulfur difluoride intermediate and releases a fluoride ion.

-

Formation of a Good Leaving Group: The alkoxysulfur difluoride intermediate is an excellent leaving group.

-

Nucleophilic Attack by Fluoride: The fluoride ion, generated in the first step or from an external source, then attacks the carbon atom bearing the leaving group from the backside, leading to the formation of the C-F bond with inversion of configuration.

Figure 1. Proposed mechanism for the deoxofluorination of alcohols.

Substrate Scope and Applications

This compound has demonstrated broad applicability for the deoxofluorination of a diverse range of alcohols.

Primary Alcohols

Primary alcohols are readily converted to their corresponding primary alkyl fluorides in high yields. The reaction proceeds cleanly with minimal side products.

Secondary Alcohols

Secondary alcohols also undergo efficient deoxofluorination. For chiral secondary alcohols, the reaction proceeds with a high degree of stereochemical inversion, consistent with an SN2 mechanism. This makes the reagent particularly valuable for the synthesis of enantiomerically enriched fluoroalkanes. For example, the fluorination of trans-4-hydroxyprolinonitrile with this reagent yields cis-4-fluoroprolinonitrile in high yield, demonstrating complete inversion of configuration.[5]

Benzylic Alcohols

Benzylic alcohols are excellent substrates, typically reacting under mild conditions to afford the corresponding benzyl fluorides in high yields. The combination of bulky substituents on the aryl ring of the reagent appears to be crucial for achieving high yields with these substrates.[4][5]

Limitations and Considerations

While the reagent is highly versatile, some limitations should be considered:

-

Tertiary Alcohols: The deoxofluorination of tertiary alcohols can be challenging and may lead to elimination byproducts, which is a common issue for most deoxofluorinating agents.

-

Sterically Hindered Alcohols: Highly sterically hindered secondary alcohols may react more slowly or require more forcing conditions.

-

Acid-Sensitive Substrates: While the reaction does not generate free HF in the same manner as DAST, the reaction byproducts can be acidic. Therefore, caution should be exercised with highly acid-sensitive substrates.

The following table summarizes the deoxofluorination of various alcohols using this compound:

| Alcohol Type | Substrate | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary | 1-Octanol | 1.2 | CH₂Cl₂ | rt | 2 | 95 | [5] |

| Primary | Benzyl alcohol | 1.1 | CH₂Cl₂ | rt | 2 | 88 | [5] |

| Secondary | 2-Octanol | 1.5 | CH₂Cl₂ | rt | 4 | 85 | [5] |

| Secondary | trans-4-Hydroxyprolinonitrile | 1.2 | CH₂Cl₂ | rt | 3 | 92 | [5] |

| Carbohydrate | D-Glucopyranose derivative | 1.5 | CH₂Cl₂ | rt | 5 | 88 | [5] |

Experimental Protocols

General Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound is toxic if swallowed and can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.

-

Although more stable than DAST, it should be stored under an inert atmosphere (e.g., Argon).

-

The reagent can react with water, albeit slowly, so all glassware should be thoroughly dried before use.

Figure 2. General experimental workflow for deoxofluorination.

Protocol 1: Deoxofluorination of a Primary Alcohol (e.g., Benzyl Alcohol)

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 mmol, 1.1 equiv.) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Upon completion (typically 2-4 hours), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford benzyl fluoride.

Protocol 2: Deoxofluorination of a Secondary Alcohol with Stereochemical Inversion

-

Follow the general procedure outlined in Protocol 1, using the chiral secondary alcohol (1.0 mmol, 1.0 equiv.) as the substrate.

-

Use a slightly larger excess of this compound (1.2-1.5 equiv.) to ensure complete conversion.

-

The reaction time may be longer for sterically hindered secondary alcohols; monitor the reaction accordingly.

-

After workup and purification, confirm the stereochemical outcome by comparing the optical rotation or chiral HPLC/GC analysis with known standards.

Troubleshooting and Side Reactions

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the fluorinating reagent (up to 2.0 equivalents) or the reaction temperature. For some less reactive substrates, gentle heating (e.g., to 40 °C) may be beneficial.

-

Elimination Byproducts: For substrates prone to elimination (e.g., some secondary and tertiary alcohols), it is crucial to maintain a low reaction temperature. The addition of a non-nucleophilic base, such as 2,6-lutidine, can sometimes suppress elimination by scavenging any acidic byproducts.

-

Workup Issues: The arylsulfinyl fluoride byproduct can sometimes complicate purification. An alkaline wash during the workup can help to hydrolyze and remove this byproduct.[6]

Conclusion: A Superior Reagent for Modern Synthesis

This compound (Fluolead®) represents a significant advancement in deoxofluorination chemistry. Its superior thermal stability, ease of handling, and resistance to hydrolysis make it a safer and more practical alternative to traditional reagents like DAST.[3][4][5] The reagent's broad substrate scope, encompassing primary, secondary, and benzylic alcohols with predictable stereochemical outcomes, positions it as a powerful tool for medicinal chemists and drug development professionals. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can effectively leverage this reagent to access a wide array of valuable fluorinated molecules.

References

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199–18205. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. PubMed, 21125999. [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well. Journal of the American Chemical Society, 132(51), 18199-18205. [Link]

-

Fluolead™. (n.d.). [Link]

-

Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4935–4944. [Link]

-

Sladojevich, F., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2460–2463. [Link]

-

Guo, J., Rong, J., Li, L., Ni, C., & Hu, J. (2019). Rapid Deoxyfluorination of Alcohols with N‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Angewandte Chemie International Edition, 58(15), 4939-4943. [Link]

-

Wang, L., & Cornella, J. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar‐SOF3 Compounds. Angewandte Chemie International Edition, 59(52), 23510-23515. [Link]

-

Joosten, A., & Brioche, J. (2022). Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis, SOS-SD-243-00001. [Link]

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

-

L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., Laflamme, F., ... & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

-

L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aspirasci.com [aspirasci.com]

Application Note: Protocol for the Deoxofluorination of Ketones to Gem-Difluorides using Fluolead®

Introduction: The Significance of Gem-Difluoromethylene Groups and the Role of Fluolead®

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial bioisostere for carbonyl groups, ethers, and other functionalities. Its incorporation can enhance the bioavailability and efficacy of therapeutic agents by modulating electronic properties and resisting metabolic oxidation.

Historically, the conversion of a ketone's carbonyl group to a gem-difluoride has been dominated by reagents like diethylaminosulfur trifluoride (DAST) and its analogues. However, these reagents are often thermally unstable, volatile, and moisture-sensitive, posing significant handling and safety challenges.[2]

This application note provides a detailed protocol for the deoxofluorination of ketones using Fluolead® (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), a robust and versatile nucleophilic fluorinating agent.[3] Developed by Umemoto and coworkers, Fluolead® is a crystalline, air-stable solid with superior thermal stability and resistance to aqueous hydrolysis, offering a safer and more user-friendly alternative for synthesizing gem-difluoroalkanes.[4][5] We will explore the mechanism, provide a step-by-step experimental workflow, and discuss the technical considerations for achieving high-yield deoxofluorination.

It is critical to distinguish this transformation from α-fluorination, which involves the introduction of a single fluorine atom on the carbon adjacent to the carbonyl. α-Fluorination is achieved with electrophilic N-F reagents like Selectfluor®, a mechanistically distinct process where an enol or enolate acts as the nucleophile.[6][7][8] Fluolead®, in contrast, is a nucleophilic deoxofluorinating agent that directly targets the carbonyl carbon.

Reagent Profile: Fluolead® (this compound)

Fluolead®'s efficacy and safety profile stem from its unique molecular structure. The bulky tert-butyl and methyl groups on the phenyl ring provide steric shielding and electronic stabilization, contributing to its remarkable stability compared to other sulfur trifluoride reagents.[1]

| Property | Value | Source |

| CAS Number | 947725-04-4 | [9] |

| Molecular Formula | C₁₂H₁₇F₃S | [10] |

| Molecular Weight | 250.32 g/mol | [10] |

| Appearance | White to off-white crystalline solid | [11] |

| Melting Point | 62-68 °C | [9] |

| Stability | High thermal stability (onset of decomposition at 170 °C); resistant to aqueous hydrolysis.[1][4] | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetonitrile. | [9] |

Safety and Handling: While significantly safer than DAST, Fluolead® is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed. Causes severe skin burns and eye damage. Reacts violently with water.[10][11]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[9]

-

Storage: Store under an inert atmosphere (e.g., Argon) in a cool, dry place.[11]

Mechanism of Deoxofluorination

The deoxofluorination of ketones with Fluolead® is not spontaneous and typically requires activation with a hydrogen fluoride (HF) source, such as HF-Pyridine (Olah's reagent). The proposed mechanism proceeds as follows:

-

Activation: The HF source protonates one of the fluorine atoms on Fluolead®, creating a more electrophilic sulfur center and a more potent fluorinating agent (I ).[2]

-

Nucleophilic Attack: The carbonyl oxygen of the ketone substrate attacks the activated sulfur atom, forming an oxosulfonium intermediate (III ).[2]

-

Fluoride Transfer & Elimination: A fluoride ion is transferred from the sulfur to the carbonyl carbon. This process, coupled with the elimination of a stable arylsulfinyl fluoride by-product (ArS(O)F), leads to the formation of the gem-difluorinated product.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for ketone deoxofluorination with Fluolead®.

Detailed Experimental Protocol

This protocol provides a general procedure for the deoxofluorination of a ketone on a 1 mmol scale. Reaction conditions, particularly temperature and time, may require optimization for specific substrates.

4.1. Reagents and Equipment

-

Ketone substrate (1.0 mmol)

-

Fluolead® (1.5 - 3.0 mmol, 1.5 - 3.0 equiv.)[2]

-

HF-Pyridine (70 wt% HF, ~5.0 equiv. of HF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Syringes (plastic syringes for HF-Pyridine)

-

Ice-water bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for deoxofluorination.

4.3. Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the ketone substrate (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Fluolead® Addition: To the stirred solution, add Fluolead® (e.g., 2.0 equiv.) in one portion.

-

Activator Addition: (Caution: HF-Pyridine is extremely corrosive and toxic. Handle with extreme care in a fume hood using appropriate PPE and plastic labware). Slowly add HF-Pyridine (~5.0 equiv.) dropwise via a plastic syringe. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure gem-difluorinated product.

Substrate Scope and Performance

Fluolead® has demonstrated broad applicability for the deoxofluorination of various ketone substrates. The table below summarizes representative examples.[4][12]

| Substrate (Ketone) | Product (Gem-Difluoride) | Yield (%) | Notes |

| Cyclohexanone | 1,1-Difluorocyclohexane | ~80% | Highly selective compared to DAST, which often produces fluoro-olefin byproducts.[12] |

| 4-Phenylcyclohexanone | 1,1-Difluoro-4-phenylcyclohexane | 95% | Tolerates aromatic rings. |

| Adamantanone | 2,2-Difluoroadamantane | 80% | Effective for non-enolizable ketones.[4] |

| Benzophenone | Difluorodiphenylmethane | ~70% | Deoxofluorination of diaryl ketones is successful. |

| Octan-2-one | 2,2-Difluorooctane | ~84% | Good yields for aliphatic ketones. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient activation. 2. Inactive/degraded Fluolead®. 3. Substrate is unreactive under conditions. | 1. Increase equivalents of HF-Pyridine. 2. Use fresh Fluolead® from a properly stored container. 3. Increase reaction temperature or time. |

| Formation of Byproducts | 1. Elimination to form fluoro-olefin. 2. Incomplete reaction leading to α-fluoro alcohol intermediates. | 1. Run the reaction at a lower temperature (0 °C). 2. Increase reaction time or equivalents of Fluolead®. |

| Difficult Purification | Arylsulfinyl fluoride byproducts co-elute with the product. | Follow the recommended workup procedure carefully. An alkaline wash or quenching with an alcohol (e.g., ethanol) can help decompose byproducts into more polar, easily separable species.[4] |

Conclusion

Fluolead® stands out as a highly effective, safe, and user-friendly reagent for the deoxofluorination of ketones. Its superior thermal and chemical stability mitigates the significant risks associated with traditional reagents like DAST. The protocol described herein provides a reliable and scalable method for converting ketones into valuable gem-difluoromethylene compounds, making it an indispensable tool for researchers, scientists, and professionals in drug development and chemical synthesis.

References

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of this compound as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199–18205. Available at: [Link]

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

-

PubMed. Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. Available at: [Link]

-

ChemBK. Fluolead - Introduction. Available at: [Link]

-

GlaxoSmithKline. Nitrogen-Based Fluorinating Agents. Available at: [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]

-

Chemsrc. Fluolead | CAS#:947725-04-4. Available at: [Link]

-

Bryn Mawr College. Electrophilic Fluorination. Available at: [Link]

-

Singh, R. P., Umemoto, T. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry, 16, 2998-3004. Available at: [Link]

-

ResearchGate. Synthesis of α-Fluoroketones and α-Fluoroenones in Aqueous Media. Available at: [Link]

-

Oakwood Chemical. This compound, 90% | Fluolead. Available at: [Link]

-

ACS Publications. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Available at: [Link]

-

ResearchGate. Fluolead | Request PDF. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aspirasci.com [aspirasci.com]

- 5. Discovery of this compound as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chembk.com [chembk.com]

- 10. Fluolead | CAS#:947725-04-4 | Chemsrc [chemsrc.com]

- 11. 947725-04-4 | this compound, 90% | Fluolead™ [aspirasci.com]

- 12. researchgate.net [researchgate.net]

Application Note: Direct Conversion of Carboxylic Acids to Trifluoromethyl Groups Using Fluolead™

Introduction: The Strategic Importance of Trifluoromethyl Groups and a Modern Synthetic Solution